

An In-depth Technical Guide to the Physical Properties of 2-Phenylfenchol

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Compound of Interest

Compound Name:	1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol
CAS No.:	18368-94-0
Cat. No.:	B12006208

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Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of the bicyclic alcohol 2-phenylfenchol. Due to a lack of extensive published experimental data for this specific molecule, this guide synthesizes information from its parent compound, fenchol, and structurally related analogs to provide a robust predictive profile. It is intended for researchers, scientists, and drug development professionals who may be considering 2-phenylfenchol as a synthetic intermediate or a target molecule. This document details the expected physical characteristics, including melting and boiling points, and solubility. Furthermore, it outlines the predicted spectroscopic signatures (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) that are crucial for the identification and characterization of its stereoisomers. Detailed, step-by-step experimental protocols for the synthesis and characterization of 2-phenylfenchol are also provided to serve as a self-validating framework for researchers.

Introduction

2-Phenylfenchol is a bicyclic monoterpene alcohol derived from fenchol, a naturally occurring compound found in the essential oils of various plants. The introduction of a phenyl group at the C2 position of the fenchol scaffold can significantly influence its physicochemical properties, lipophilicity, and steric hindrance, making it a molecule of interest in medicinal chemistry and materials science. The stereochemistry of the phenyl group, being either endo or exo, will result in two distinct diastereomers with unique physical and spectroscopic properties. This guide aims to provide a detailed predictive analysis of these properties to facilitate further research and development involving 2-phenylfenchol.

Predicted Physical Properties

The physical properties of the two diastereomers of 2-phenylfenchol, endo-2-phenylfenchol and exo-2-phenylfenchol, are expected to differ due to the variation in their three-dimensional structures. The data presented in Table 1 are estimations based on the known properties of fenchol and other related bicyclic alcohols.

Table 1: Predicted Physical Properties of 2-Phenylfenchol Isomers

Property	Fenchol (Parent Compound)	Predicted endo-2- Phenylfenchol	Predicted exo- 2- Phenylfenchol	Rationale for Prediction
Molecular Formula	C ₁₀ H ₁₈ O	C ₁₆ H ₂₂ O	C ₁₆ H ₂₂ O	Addition of a C ₆ H ₅ group and removal of a hydrogen atom.
Molecular Weight	154.25 g/mol	230.35 g/mol	230.35 g/mol	Calculated based on the molecular formula.
Melting Point	39-45 °C ^[1]	Likely a crystalline solid, with a higher melting point than fenchol due to increased molecular weight and potential for π-π stacking. Estimated range: 70-90 °C.	Also a crystalline solid, potentially with a slightly different melting point from the endo isomer due to differences in crystal packing. Estimated range: 75-95 °C.	The introduction of the rigid phenyl group increases molecular weight and intermolecular forces.
Boiling Point	201-202 °C ^[2]	Significantly higher than fenchol due to the substantial increase in molecular weight and van der Waals forces. Estimated range: 300-320 °C at atmospheric pressure.	Similar to the endo isomer, with minor variations possible due to differences in molecular shape and polarity. Estimated range: 305-325 °C.	Boiling point generally increases with molecular weight.
Solubility	Very slightly soluble in water;	Expected to have very low	Similar solubility profile to the	The large nonpolar phenyl

soluble in ethanol, vegetable oils, and other organic solvents. [3]

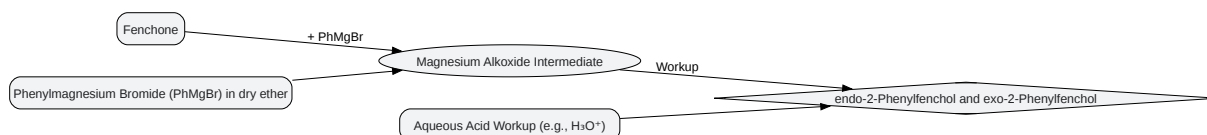
solubility in water due to the large hydrophobic phenyl group. Soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.

endo isomer.

group will dominate the solubility characteristics.

Synthesis and Stereochemistry

The most direct and plausible method for the synthesis of 2-phenylfenchol is through the Grignard reaction, starting from fenchone. The stereochemical outcome of this reaction is crucial in determining the ratio of the endo and exo products.



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Caption: Synthetic pathway for 2-phenylfenchol via Grignard reaction.

The addition of the phenyl Grignard reagent to the carbonyl group of fenchone will likely favor the formation of the exo-alcohol (where the phenyl group is in the less sterically hindered exo position) due to the steric bulk of the gem-dimethyl group on the fenchone scaffold. However, the formation of the endo isomer as a minor product is also expected.

Detailed Experimental Protocol: Synthesis of 2-Phenylfenchol

Materials:

- Fenchone
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
- Add a small amount of anhydrous diethyl ether to cover the magnesium.
- Dissolve bromobenzene in anhydrous diethyl ether and add it dropwise from the dropping funnel to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
- Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

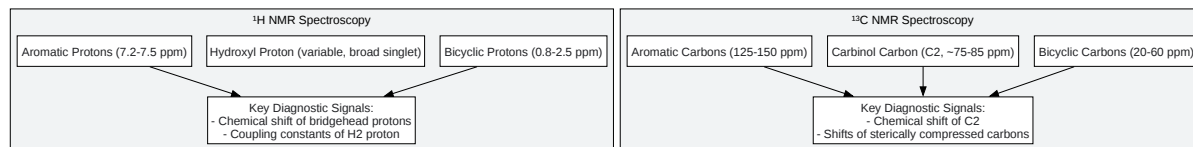
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Addition of Fenchone: Cool the Grignard reagent to 0 °C in an ice bath.
- Dissolve fenchone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
- Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of endo- and exo-2-phenylfenchol, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Predicted Spectroscopic Characterization

The structural elucidation of the endo and exo isomers of 2-phenylfenchol will rely heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the endo and exo diastereomers.



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Caption: Logic diagram for NMR-based structural elucidation of 2-phenylfenchol isomers.

¹H NMR Spectroscopy:

- **Aromatic Region:** A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group is expected for both isomers.
- **Hydroxyl Proton:** A broad singlet, the chemical shift of which will be concentration and solvent-dependent.
- **Aliphatic Region:** The protons on the bicyclic scaffold will appear in the δ 0.8-2.5 ppm range. The key to distinguishing the isomers will be the chemical shifts and coupling patterns of the protons on and adjacent to the C2 carbon. The endo and exo protons will experience different shielding effects from the phenyl ring and the bicyclic system.

¹³C NMR Spectroscopy:

- **Aromatic Region:** Signals for the aromatic carbons are expected between δ 125-150 ppm.
- **Carbinol Carbon:** The carbon bearing the hydroxyl group (C2) will resonate in the δ 75-85 ppm region. Its exact chemical shift will be a key indicator of the stereochemistry.
- **Aliphatic Region:** The remaining carbons of the fenchol skeleton will appear in the δ 20-60 ppm range. Steric compression effects may cause upfield shifts for certain carbons in one

isomer compared to the other.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, showing the characteristic absorptions of an alcohol and a monosubstituted benzene ring.

Table 2: Predicted IR Absorption Frequencies for 2-Phenylfenchol

Functional Group	Predicted Wavenumber (cm ⁻¹)	Appearance
O-H stretch (alcohol)	3600-3200	Strong, broad
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	3000-2850	Strong
C=C stretch (aromatic)	1600 and 1450	Medium, sharp
C-O stretch (alcohol)	1260-1000	Strong
C-H bend (aromatic, monosubstituted)	770-730 and 710-690	Strong, sharp

Mass Spectrometry (MS)

The mass spectra of the two isomers are expected to be very similar, with fragmentation patterns characteristic of bicyclic alcohols.

Predicted Fragmentation Pattern:

- Molecular Ion (M⁺): A peak corresponding to the molecular weight (230.35) should be observable, although it may be weak.
- Loss of Water ([M-18]⁺): A significant peak resulting from the dehydration of the alcohol is expected.
- Loss of a Phenyl Group ([M-77]⁺): Fragmentation involving the cleavage of the C2-phenyl bond.

- **Base Peak:** The base peak is likely to be a fragment resulting from the cleavage of the bicyclic ring system.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy:

- Dissolve 5-10 mg of the purified 2-phenylfenchol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

- Prepare a sample by either dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and depositing it on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.
- Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
- Perform a background correction before running the sample.

Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed predictive overview of the physical and spectroscopic properties of endo- and exo-2-phenylfenchol. While experimental data for this specific compound is limited, the information presented here, based on well-understood chemical principles and data from analogous compounds, offers a valuable resource for researchers. The provided synthesis and characterization protocols are designed to be a robust starting point for the practical investigation of 2-phenylfenchol, enabling its further exploration in various scientific and industrial applications.

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